1-[(E)-(2-tert-butylsulfanylphenyl)methylideneamino]-3-(2-methylbutan-2-yl)thiourea
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Overview
Description
IMM-03 is a negative control for IMM-01 and IMM-02.
Scientific Research Applications
Synthesis and Characterization
- Synthesis Insights : The synthesis of thiourea derivatives, including similar compounds, involves interactions with other substances like SO2, yielding structurally distinct products such as Lewis acid-base adducts with long CS bonds and a pyramidal sulfur atom (Denk, Hatano, & Lough, 2003).
Biochemical Applications
- Enzyme Inhibition : Thiourea derivatives demonstrate potential as enzyme inhibitors, showing activity against enzymes like acetylcholinesterase and butyrylcholinesterase, which are important in biological processes (Rahman et al., 2021).
Material Science and Chemistry
- Corrosion Inhibition : Certain thiourea derivatives act as effective corrosion inhibitors for metals like mild steel in specific environments, underlining their potential in material protection (Erami et al., 2015).
Biomedical Research
- Antiproliferative Activity : Thiourea derivatives have shown efficacy in inhibiting T cell proliferation, highlighting their potential therapeutic application in immune-related diseases (Dean et al., 2017).
Antimicrobial Activity
- Fungal and Yeast Inhibition : Thiourea compounds have demonstrated activity against fungi and yeast, suggesting their use in developing antifungal agents (del Campo et al., 2004).
Analytical Chemistry
- Spectrophotometric Applications : Thiourea derivatives, including those similar to the compound , have been used as analytical reagents in spectrophotometric methods, aiding in the determination of various chemical species (Alvarez et al., 1988).
properties
Product Name |
1-[(E)-(2-tert-butylsulfanylphenyl)methylideneamino]-3-(2-methylbutan-2-yl)thiourea |
---|---|
Molecular Formula |
C17H27N3S2 |
Molecular Weight |
337.6 g/mol |
IUPAC Name |
1-[(E)-(2-tert-butylsulfanylphenyl)methylideneamino]-3-(2-methylbutan-2-yl)thiourea |
InChI |
InChI=1S/C17H27N3S2/c1-7-17(5,6)19-15(21)20-18-12-13-10-8-9-11-14(13)22-16(2,3)4/h8-12H,7H2,1-6H3,(H2,19,20,21)/b18-12+ |
InChI Key |
UQUFUMAMLQOMKV-LDADJPATSA-N |
Isomeric SMILES |
CCC(C)(C)NC(=S)N/N=C/C1=CC=CC=C1SC(C)(C)C |
SMILES |
CCC(C)(C)NC(=S)NN=CC1=CC=CC=C1SC(C)(C)C |
Canonical SMILES |
CCC(C)(C)NC(=S)NN=CC1=CC=CC=C1SC(C)(C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
IMM03; IMM 03; IMM-03 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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